molecular formula C13H16N2S B1372996 [1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine CAS No. 1211510-82-5

[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine

Cat. No. B1372996
CAS RN: 1211510-82-5
M. Wt: 232.35 g/mol
InChI Key: HAHKXWDPKKPHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine”, often involves reactions of 2-aminothiophenol derivatives . These reactions provide powerful tools for the design of a wide variety of aromatic azoles . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .


Molecular Structure Analysis

The molecular structure of “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” can be represented by the formula C13H16N2S . This indicates that the compound contains 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Antibacterial Agents

Compounds derived from 1,3-benzothiazol have been studied for their potential as antibacterial agents. Specifically, 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which share a structural similarity with the compound , have shown promising results against a range of Gram-positive and Gram-negative bacteria . These findings suggest that “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could be explored for its antibacterial properties, potentially leading to new treatments for bacterial infections.

Anticancer Activity

The benzothiazole moiety is a core structure in many antitumor drugs, mainly acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors is observed in various cancers, such as breast, ovarian, colon, and prostate cancer. Quinazoline derivatives, which are structurally related to benzothiazoles, have shown potential as anti-invasive agents with activity against solid tumors, metastatic bone disease, and leukemia . This indicates that “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could be investigated for its anticancer properties.

Anticonvulsant Evaluation

Benzothiazole derivatives have been evaluated for their anticonvulsant properties. A computational study on novel 1,3-benzothiazol-2-yl derivatives has provided insights into their potential use in treating convulsive disorders . This suggests that further research into “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could uncover new anticonvulsant medications.

Antifungal and Antiprotozoal Activities

Benzothiazole derivatives have been associated with antifungal and antiprotozoal activities. These properties make them valuable in the development of treatments for fungal infections and protozoan parasites, which are responsible for diseases such as malaria and leishmaniasis .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has been explored, with some compounds showing promising results in reducing inflammation. This could lead to the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Pharmacokinetic Profile and Drug Development

The pharmacokinetic profile of benzothiazole derivatives is an important aspect of drug development. ADMET calculations have shown favorable profiles for some benzothiazole compounds, indicating that they could be developed into safe and effective drugs . This aspect of research could be applied to “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” to assess its potential as a therapeutic agent.

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHKXWDPKKPHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.